molecular formula C17H18N2 B1370065 3-(2-Phenylindol-1-yl)propan-1-amine

3-(2-Phenylindol-1-yl)propan-1-amine

Cat. No.: B1370065
M. Wt: 250.34 g/mol
InChI Key: GJRLBGNXSJZXMF-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of chemical sciences due to its widespread presence in biologically active compounds. mdpi.com This structural motif is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone auxin, highlighting its fundamental role in nature. mdpi.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" because it can bind to multiple receptors with high affinity. nih.gov This versatility has led to the development of numerous indole-containing pharmaceuticals with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The indole ring's electron-rich nature makes it reactive towards electrophilic substitution, primarily at the C3 position, allowing for diverse functionalization and the creation of extensive compound libraries for drug discovery.

Research Landscape of 2-Phenylindole (B188600) Derivatives

The introduction of a phenyl group at the 2-position of the indole ring creates the 2-phenylindole scaffold, a subset of indole derivatives with its own distinct and potent biological activities. nih.gov Research over the past two decades has demonstrated that 2-phenylindole derivatives exhibit a broad spectrum of pharmacological properties. nih.gov

One of the most extensively studied areas is their potential as anticancer agents. Various 2-phenylindole derivatives have shown anti-proliferative effects against a range of cancer cell lines, including breast, lung, and liver cancer. The proposed mechanisms of action include the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis.

Beyond oncology, 2-phenylindole derivatives have been investigated for their anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. For instance, some derivatives have shown the ability to suppress pro-inflammatory cytokines, while others have demonstrated efficacy against various bacterial and viral strains. The diverse biological profile of 2-phenylindoles makes them a highly attractive scaffold for the development of new therapeutic agents. nih.gov

Table 2: Investigated Biological Activities of 2-Phenylindole Derivatives

Biological Activity Examples of Studied Effects
Anticancer Inhibition of tubulin polymerization, induction of apoptosis in breast and lung cancer cell lines.
Anti-inflammatory Suppression of pro-inflammatory cytokines.
Antimicrobial Activity against various bacterial strains.
Antiviral Inhibition of viral replication.

| Antioxidant | Radical scavenging properties attributed to the indole moiety. |

Academic Context of Amine-Functionalized Indoles in Chemical Biology

The functionalization of indole derivatives with amine-containing side chains is a common strategy in chemical biology to modulate their physicochemical properties and biological activity. The introduction of an amine group can influence a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

In the context of 3-(2-Phenylindol-1-yl)propan-1-amine, the N-linked propan-1-amine side chain introduces a primary amine. Primary amines are reactive functional groups that can be readily protonated at physiological pH, potentially enhancing water solubility and allowing for ionic interactions with biological targets. The length of the alkyl chain connecting the amine to the indole nucleus also plays a crucial role in determining the molecule's conformational flexibility and its ability to orient the amine group for optimal binding.

The exploration of amine-functionalized indoles is a vibrant area of research, with studies often focusing on their potential as neurological agents, enzyme inhibitors, and probes for chemical biology. While the specific biological profile of this compound remains to be elucidated, its structure places it within a class of compounds with significant therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3-(2-phenylindol-1-yl)propan-1-amine

InChI

InChI=1S/C17H18N2/c18-11-6-12-19-16-10-5-4-9-15(16)13-17(19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12,18H2

InChI Key

GJRLBGNXSJZXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCN

Origin of Product

United States

Synthetic Methodologies for 3 2 Phenylindol 1 Yl Propan 1 Amine and Its Indole Amine Analogs

Strategies for the Construction of the 2-Phenylindole (B188600) Core

The formation of the 2-phenylindole nucleus is a critical first phase in the synthesis of the target molecule. Several classical and modern synthetic methods have been developed for this purpose, each with its own set of advantages and limitations.

Fischer Indole (B1671886) Synthesis and its Variants

The Fischer indole synthesis is a venerable and widely utilized method for the construction of the indole ring system. In the context of 2-phenylindole, this reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from acetophenone (B1666503) and phenylhydrazine.

The general reaction proceeds by heating the phenylhydrazone with a Brønsted or Lewis acid catalyst. researchgate.net Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄). researchgate.netnih.govyoutube.com The mechanism involves a mdpi.commdpi.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. researchgate.net

Starting MaterialsCatalystKey Features
Phenylhydrazine, AcetophenonePolyphosphoric Acid (PPA)Classic, high-yielding method. youtube.com
Phenylhydrazine, AcetophenoneZnCl₂, H₂SO₄, HClVarious acid catalysts can be employed. researchgate.netnih.gov
Substituted Phenylhydrazines and AcetophenonesAcid catalystsAllows for the synthesis of substituted 2-phenylindoles.

A one-pot, three-component protocol based on the Fischer indolisation followed by N-alkylation has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, showcasing the versatility of this classical reaction in modern synthetic workflows. nih.gov

N-Alkylation Approaches for Indole Derivatives

While N-alkylation is primarily discussed in the context of introducing the side chain, it's a fundamental reaction for indole derivatives. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). organic-chemistry.org The subsequent reaction with an alkyl halide introduces the desired alkyl group.

This reactivity is crucial for the synthesis of N-substituted indoles and is a foundational concept for the introduction of the propan-1-amine side chain discussed later.

Palladium-Catalyzed Coupling Reactions for Phenylindole Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of biaryl compounds and have been successfully applied to the formation of the 2-phenylindole core. These methods offer a high degree of functional group tolerance and regioselectivity.

One prominent approach is the palladium-catalyzed annulation of o-haloanilines with terminal alkynes, such as phenylacetylene. masterorganicchemistry.com This reaction often proceeds via a Sonogashira coupling to form a 2-alkynylaniline intermediate, which then undergoes a subsequent intramolecular cyclization to yield the 2-substituted indole. masterorganicchemistry.comresearchgate.net

Another strategy involves a palladium-catalyzed tandem nucleophilic addition and C-H functionalization of anilines with bromoalkynes. mdpi.comnih.gov This method provides a direct route to 2-phenylindoles with good yields and excellent regio- and stereoselectivity. mdpi.comnih.gov

Reaction TypeReactantsCatalyst SystemKey Features
Annulationo-Haloaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuIOne-pot synthesis under mild conditions. masterorganicchemistry.com
Tandem Nucleophilic Addition/C-H FunctionalizationAniline (B41778), (Bromoethynyl)benzenePd(OAc)₂High regioselectivity. mdpi.comnih.gov
Reductive Cyclizationβ-NitrostyrenesPdCl₂(CH₃CN)₂ + phenanthrolineUtilizes a CO surrogate.

Cyclization Methodologies for the Indole Ring System

Beyond the Fischer synthesis, other cyclization methodologies are available for constructing the indole ring. These can involve intramolecular reactions of suitably functionalized anilines. For instance, the intramolecular amination of C(sp²)-H bonds of ortho-vinyl anilines can be catalyzed by selenium to form a broad range of indoles.

Additionally, the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a carbon monoxide surrogate like phenyl formate (B1220265) presents an alternative route to the indole scaffold.

Introduction of the Propan-1-amine Side Chain

Once the 2-phenylindole core is synthesized, the next critical step is the introduction of the propan-1-amine side chain at the indole nitrogen.

Direct Amination and Alkylation Routes at Indole Nitrogen

The most common and direct method for introducing the propan-1-amine side chain is through the N-alkylation of the pre-formed 2-phenylindole. This reaction follows the general principles of indole N-alkylation.

The 2-phenylindole is first treated with a base, such as sodium hydride (NaH), in a solvent like DMF to generate the nucleophilic indolide anion. This anion is then reacted with a suitable three-carbon electrophile bearing a protected or precursor amine functionality.

A common strategy involves using a 3-halopropanamine derivative, such as 3-chloropropan-1-amine or 3-bromopropan-1-amine, where the amine is often protected (e.g., as a phthalimide (B116566) or a Boc-carbamate) to prevent self-reaction. After the alkylation step, a deprotection step is required to reveal the primary amine.

Alternatively, a two-step approach using propargyl bromide for the initial alkylation has been reported. The N-propargylated 2-phenylindole intermediate can then be reduced to the corresponding N-propylamine. The reduction of the alkyne can be achieved using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂).

Alkylating AgentBaseSolventSubsequent StepsKey Features
N-(3-bromopropyl)phthalimideNaHDMFHydrazinolysis to deprotect the amine.Utilizes a protected amine.
3-Chloropropan-1-amine hydrochlorideK₂CO₃AcetonitrileDirect use of the amine salt.
Propargyl bromideNaHDMFReduction of the alkyne to an alkane. Provides a route to the saturated side chain.

Direct reductive amination is another potential, though less commonly cited, route. This would involve reacting 2-phenylindole with a suitable three-carbon aldehyde (e.g., 3-oxopropanenitrile (B1221605) followed by reduction) in the presence of a reducing agent like sodium cyanoborohydride. However, direct alkylation remains the more prevalent strategy.

Functional Group Interconversion Strategies for Amine Introduction

The introduction of the primary amine in the propan-1-amine side chain attached to the indole nitrogen is a critical step that can be achieved through various functional group interconversion (FGI) strategies. FGI is a process of converting one functional group into another, often utilized in multi-step synthesis when direct introduction of the desired group is challenging. imperial.ac.uk For the synthesis of N-alkylated indole-amines, a common approach involves first attaching a three-carbon chain with a precursor functional group to the indole nitrogen, followed by its conversion to an amine.

Key FGI strategies for introducing the amine group include:

Reduction of Nitriles : A highly reliable method involves the N-alkylation of the 2-phenylindole core with a halo-substituted propanenitrile (e.g., 3-chloropropanenitrile). The resulting nitrile can then be reduced to the primary amine using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. imperial.ac.uk

Reduction of Azides : The azide (B81097) group is an excellent precursor for primary amines. The synthesis can proceed via N-alkylation with a 3-halo-propyl azide. Subsequently, the azide is reduced to the amine, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using reagents like LiAlH₄. This method is advantageous due to the high nucleophilicity of the azide anion and the clean conversion to the amine. ub.edu

Reduction of Amides : An alternative route is the N-alkylation with a derivative of 3-halopropanoic acid, followed by amidation and subsequent reduction. For instance, the indole nitrogen can be reacted with ethyl 3-bromopropanoate, followed by conversion to the corresponding amide. The amide is then reduced to the primary amine using strong reducing agents such as LiAlH₄ or borane (B79455) (BH₃). scribd.com

These FGI approaches offer flexibility in synthesis design, allowing for the use of various starting materials and accommodating other functional groups within the molecule that might be sensitive to different reaction conditions.

Mannich Reaction Applications in Indole-Amine Synthesis

The Mannich reaction is a cornerstone of indole chemistry, traditionally used for the aminomethylation at the electron-rich C3 position of the indole nucleus. bhu.ac.in The classic reaction involves the condensation of an indole, an aldehyde (typically formaldehyde), and a secondary amine, yielding a "Mannich base" like gramine (B1672134) (3-(dimethylaminomethyl)indole). uobaghdad.edu.iqresearchgate.net

The general equation for the Mannich reaction is: R₂NH + HCHO + R'H → R₂N-CH₂-R' + H₂O researchgate.net

While highly effective for C3-functionalization, the direct application of the classical Mannich reaction for the synthesis of N1-alkylated amines like 3-(2-Phenylindol-1-yl)propan-1-amine is not straightforward. The reaction's mechanism favors electrophilic substitution at the C3 position. However, the principles of the Mannich reaction are foundational to the synthesis of a vast array of indole-amine analogs. For instance, gramine and its quaternary salts are valuable synthetic intermediates, where the dimethylamino group acts as a good leaving group, allowing for displacement by various nucleophiles to introduce different side chains at the C3 position. bhu.ac.in

Some limitations have been observed even in standard Mannich reactions; for example, the reaction of 2-phenylindole with diethylamine (B46881) and dichloromethane (B109758) under certain conditions did not yield the expected Mannich base, instead producing bis(2-phenylindolyl)methane and 2-phenyl-3-hydroxymethylindole in low yields. clockss.org This highlights the specific reactivity challenges posed by substituted indoles.

Table 1: Examples of Secondary Amines Used in the Synthesis of Indole Mannich Bases This table is generated based on common reactants used in the synthesis of various indole Mannich bases and does not represent a direct synthesis of the subject compound.

Advanced Synthetic Techniques and Selectivity Considerations

The synthesis of specifically substituted indoles such as this compound requires precise control over reaction conditions to achieve the desired isomer. Advanced synthetic methods are crucial for managing selectivity.

Regioselective Control in Indole Functionalization

A primary challenge in indole chemistry is controlling the regioselectivity of substitution, particularly between the N1 and C3 positions. The indole nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, butyl lithium) to form an indolyl anion. bhu.ac.in This anion is a potent nucleophile that typically favors reaction with electrophiles at the N1 position, providing a reliable route for N-alkylation. To synthesize the target compound, 2-phenylindole would be deprotonated, followed by a reaction with a suitable three-carbon electrophile (e.g., 1-bromo-3-chloropropane (B140262) or a similar synthon).

Conversely, C-H functionalization often requires different strategies, such as transition-metal catalysis. For example, palladium-catalyzed reactions can achieve regioselective C2 functionalization of N-protected indoles. nih.gov Rhodium-catalyzed oxidative annulation has also been used to functionalize the ortho-C-H bond of the 2-phenyl group in 2-phenylindole. nih.gov The choice of catalyst, protecting group, and reaction conditions is paramount in directing the functionalization to the desired carbon atom on the indole scaffold. researchgate.net

Asymmetric Synthesis Approaches for Stereoisomers

While this compound itself is achiral, the synthesis of chiral analogs is a significant area of research. Asymmetric synthesis is employed to produce optically pure indole alkaloids and related compounds. oup.com Organocatalysis has emerged as a powerful tool for these transformations. For instance, the enantioselective reduction of 3H-indoles can be achieved using a chiral Brønsted acid as a catalyst with a Hantzsch ester as the hydrogen source, yielding optically active indolines with high enantioselectivity. organic-chemistry.orgacs.org This metal-free approach is effective for a range of 2-aryl-substituted 3H-indoles. organic-chemistry.org Chiral isothiourea has been used to catalyze the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral indole derivatives. rsc.org These methods provide pathways to stereoisomers of indole-amines that may have unique biological properties.

Microwave-Assisted Organic Synthesis (MAOS) in Indole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable technique in medicinal and organic chemistry for accelerating reaction rates, improving yields, and enhancing product purity. nih.govmdpi.com The use of microwave irradiation provides rapid and efficient heating, often dramatically reducing reaction times from hours to minutes. tandfonline.com

Many classical indole syntheses, including the Fischer, Bischler-Mohlau, and Madelung reactions, have been successfully adapted to microwave conditions. nih.gov For example, a variety of N-aryl β-nitroenamines were efficiently converted into 3-nitroindoles with complete regioselectivity using a rapid microwave-assisted intramolecular coupling reaction. acs.org Similarly, palladium-catalyzed intramolecular oxidative coupling to form indole-3-carboxylate (B1236618) derivatives showed excellent yields under microwave irradiation compared to conventional heating. mdpi.com This technology offers a greener and more efficient alternative for the synthesis and functionalization of the indole core. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives This table compiles data from various indole syntheses to illustrate the advantages of MAOS.

Green Chemistry Principles in the Synthesis of Indole-Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of indoles and their derivatives to enhance sustainability. tandfonline.com

Key green chemistry approaches in indole synthesis include:

Atom Economy : Multicomponent reactions (MCRs), such as the Ugi reaction, are employed to construct complex indole scaffolds from simple starting materials in a single step. rsc.orgrsc.org This maximizes the incorporation of atoms from the reactants into the final product, minimizing waste. nih.gov

Use of Safer Solvents and Reagents : There is a growing emphasis on replacing hazardous organic solvents with more benign alternatives like water or ethanol. rsc.orgrsc.org Catalyst-free reactions under microwave irradiation in water have been developed for indole synthesis. researchgate.net

Energy Efficiency : Microwave-assisted synthesis is inherently more energy-efficient than conventional heating methods due to targeted and rapid heating, which aligns with the goal of conducting reactions at ambient temperature and pressure whenever possible. tandfonline.comyoutube.com

Use of Renewable Feedstocks : While not always directly applicable to the synthesis of complex amines, the principle encourages sourcing starting materials from renewable resources.

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. youtube.com This includes the development of recyclable catalysts and metal-free organocatalytic systems to avoid toxic heavy metal waste. organic-chemistry.orgacs.org

By integrating these principles, chemists can develop more environmentally friendly and efficient synthetic routes to this compound and other valuable indole-containing compounds. nih.gov

Development of Eco-Friendly Catalytic Systems (e.g., Metal-Free, Recyclable)

The development of sustainable chemical processes is a primary focus in modern organic synthesis, with a significant push towards minimizing waste and avoiding hazardous substances. In the context of synthesizing indole-amine derivatives, this has led to the exploration of metal-free catalytic systems and catalysts that can be easily recovered and reused.

Metal-Free Catalysis: Transition-metal-free synthesis offers a significant advantage by eliminating the risk of toxic metal contamination in the final products and reducing environmental impact. nih.govresearchgate.net Organocatalysts, in particular, have gained prominence. For instance, thiamine (B1217682) hydrochloride has been identified as an eco-friendly and recyclable organocatalyst for synthesizing various indole derivatives like bis(indolyl)methanes and tris(indolyl)methanes. rsc.org This method is noted for its high atom economy and a low E-factor, signifying a greener chemical process. rsc.org Another approach involves catalyst-free, three-component reactions in magnetized water for the synthesis of propargylamines, which are versatile precursors for various nitrogen-containing heterocycles. scispace.com The complete absence of a catalyst and hazardous organic solvents makes this an exceptionally green methodology. scispace.com

Recyclable Catalysts: The ability to recycle catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. A key area of development is the use of magnetic nanoparticles as catalyst supports, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. acs.org

One such example is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) immobilized on linoleic acid-functionalized magnetite nanoparticles (Fe3O4−LA@CAN) for the C3-selective formylation of free (N-H) indoles. acs.org This magnetically recyclable catalyst has demonstrated high efficiency and can be reused for at least ten consecutive cycles without a significant drop in performance. acs.org Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as an efficient and magnetically recyclable heterogeneous catalyst for the alkylation of indoles with alcohols to produce bis(3-indolyl)methanes. researchgate.net This catalyst was successfully recycled at least five times without a significant loss of its catalytic activity. researchgate.net

These eco-friendly catalytic systems represent a significant step forward in the sustainable synthesis of indole-containing compounds. Their potential application to the synthesis of this compound and its analogs could offer greener and more efficient manufacturing routes.

Catalyst SystemTypeApplicationKey Advantages
Thiamine HydrochlorideOrganocatalystSynthesis of bis(indolyl)methanesEco-friendly, Recyclable, High atom economy rsc.org
Fe3O4−LA@CANHeterogeneous, MagneticC3-formylation of indolesMagnetically recyclable (≥10 cycles), High efficiency acs.org
CuFe2O4Heterogeneous, MagneticAlkylation of indoles with alcoholsMagnetically recyclable (≥5 cycles), Air stable researchgate.net
None (in Magnetized Water)Catalyst-FreeSynthesis of propargylaminesEnvironmentally benign, No hazardous solvents, Low cost scispace.com

Exploration of Photoinduced and Electrocatalytic Methodologies

Photochemistry and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods, often allowing for reactions to occur under mild conditions without the need for harsh reagents.

Photoinduced Methodologies: Light-promoted reactions represent a green approach to chemical synthesis. One notable example is the photoinduced, three-component synthesis of amines in an aqueous phase. ionike.comionike.com By utilizing a simple TiO2–(NH4)2S2O8 system and UV light, cyclic ethers, anilines, and aldehydes can be efficiently coupled to produce a variety of substituted amines. ionike.comionike.com This method highlights the potential of using light as a clean energy source to drive complex organic transformations, which could be adapted for the synthesis of indole-amine side chains.

Electrocatalytic Methodologies: Electrosynthesis has re-emerged as a sustainable and green strategy in organic chemistry. researchgate.net It provides a powerful means to perform redox reactions without the use of stoichiometric chemical oxidants or reductants, thus minimizing waste. In the realm of indole synthesis, electrocatalysis has been successfully applied to the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted and 2,3-disubstituted indoles. organic-chemistry.orgacs.org This process employs an organic redox catalyst and avoids the need for any external chemical oxidants. organic-chemistry.orgacs.org

Furthermore, electrochemical methods have been developed for various C-H functionalizations and annulations to construct the indole core. researchgate.net For example, a ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation of aniline derivatives with internal alkynes provides a modular route to functionalized indoles. researchgate.net These electrosynthetic approaches offer a high degree of control and efficiency, making them attractive for the synthesis of complex molecules like this compound.

MethodologyReaction TypeSubstratesKey Features
PhotoinducedThree-component couplingCyclic ether, aniline, aldehydeAqueous phase, UV light, TiO2–(NH4)2S2O8 system ionike.comionike.com
ElectrocatalyticDehydrogenative cyclization2-VinylanilidesOrganic redox catalyst, No external chemical oxidant organic-chemistry.orgacs.org
ElectrocatalyticDehydrogenative annulationAniline derivatives, internal alkynesRuthenium-catalyzed, Modular synthesis researchgate.net

Aqueous-Phase Synthesis Techniques and Solvent Alternatives

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional reliance on volatile and often toxic organic solvents has prompted extensive research into greener alternatives, with a particular focus on water and solvent-free conditions.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing a range of catalysts from transition metals to ionic liquids. researchgate.net Performing reactions in water not only reduces environmental harm but can also simplify product isolation, as hydrophobic products often precipitate and can be collected by filtration. researchgate.net For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles can be conducted in a water and methanol (B129727) mixture at room temperature. organic-chemistry.org

Solvent Alternatives and Solvent-Free Synthesis: Beyond water, other green solvent alternatives are being explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been used as both the solvent and catalyst for indole synthesis. researchgate.net These solvents are often biodegradable and have low volatility.

Solvent-free, or neat, reaction conditions represent the ultimate green approach by completely eliminating the solvent. researchgate.net These reactions often require heating but can lead to higher reaction rates, easier product purification, and significantly reduced waste. nih.gov A notable example is the solvent-free Friedländer synthesis of a quinoline (B57606) derivative, which could conceptually be applied to other heterocyclic syntheses. nih.gov Additionally, a transition-metal- and solvent-free method for amide synthesis from phenyl esters and aryl amines has been developed, offering a highly economical and environmentally friendly route. nih.govresearchgate.net The development of these techniques provides a promising pathway for the sustainable production of this compound and related compounds.

ApproachDescriptionExample Application
Aqueous-Phase SynthesisUsing water as the primary solvent.Copper(II)-catalyzed cyclization of 2-ethynylanilines in H2O/MeOH. organic-chemistry.orgresearchgate.net
Solvent-Free SynthesisReactions are conducted without a solvent, often with heating.Addition of indole to aldehydes; Friedländer quinoline synthesis. nih.govnih.gov
Deep Eutectic Solvents (DESs)Mixtures of compounds that form a eutectic with a lower melting point, acting as solvent and often as a catalyst.Indole cycloannulation reactions. researchgate.net
Magnetized WaterWater treated with a magnetic field, used as a green-promoting medium.Metal- and catalyst-free synthesis of propargylamines. scispace.com

Computational and Theoretical Investigations on 3 2 Phenylindol 1 Yl Propan 1 Amine and Indole Amine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For indole-amine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For indole (B1671886) derivatives, the HOMO is often localized over the electron-rich indole ring, while the LUMO distribution depends on the specific substituents. mdpi.com

DFT also enables the calculation of various reactivity descriptors and the mapping of the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting how the molecule will interact with biological targets.

Table 1: Representative DFT-Calculated Parameters for Indole Derivatives Note: This table presents typical data ranges found in the literature for related indole structures, as specific values for 3-(2-Phenylindol-1-yl)propan-1-amine are not publicly available.

ParameterTypical Calculated ValueSignificance
HOMO Energy-5.0 to -6.5 eVElectron-donating capability
LUMO Energy-1.0 to -2.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~4.0 to 5.0 eVChemical reactivity and stability nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates like this compound. espublisher.com

The indole scaffold is a common feature in molecules designed to inhibit various enzymes. nih.gov Docking simulations are widely used to predict the binding affinity of indole derivatives against a range of therapeutic targets.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, indole-based inhibitors have been evaluated for their potential to bind to AChE. tandfonline.comresearchgate.net Docking studies help elucidate how these ligands fit into the active site of the enzyme, with the binding energy (often expressed as a docking score in kcal/mol) providing an estimate of binding affinity. tandfonline.com

Cyclooxygenase (COX) Enzymes: Indole derivatives have shown potential as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes. mdpi.com Molecular docking can predict whether a compound binds selectively to the COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects. These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-enzyme complex. mdpi.com

Epidermal Growth Factor Receptor (EGFR): The protein kinase domain of EGFR is a target in cancer therapy. Docking studies have been performed to investigate how indole-based ligands can act as inhibitors by binding to the ATP-binding site of EGFR, highlighting crucial interactions for potent inhibition. mdpi.com

NEDD4-1: While specific docking studies on this compound with the E3 ubiquitin ligase NEDD4-1 are not widely published, the general methodology would involve docking the ligand into the catalytic HECT domain or protein-protein interaction WW domains to predict binding and potential inhibitory activity.

Beyond predicting binding affinity, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, allowing for a precise analysis of the intermolecular forces that govern the interaction.

Hydrogen Bonding: This is a critical interaction for the specificity and stability of ligand binding. For indole-amine derivatives, the amine group (-NH2) and the indole N-H group are potential hydrogen bond donors, while the nitrogen atom in the indole ring can act as an acceptor. nih.govnih.gov Docking studies can identify specific amino acid residues in the target's active site (e.g., Asp, Ser, Thr) that form these crucial bonds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the predicted ligand-receptor complex and to analyze the conformational flexibility of the ligand within the binding site. espublisher.comespublisher.com By simulating the movements of atoms and molecules over a period (typically nanoseconds to microseconds), MD can confirm whether the interactions predicted by docking are maintained, providing a more rigorous validation of the binding mode. nih.govresearchgate.net For a flexible molecule like this compound, MD can also explore its different conformations within the receptor's binding pocket. researchgate.net

In Silico Screening and Virtual Ligand Design

The 2-phenylindole (B188600) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can be used to derive ligands for multiple, distinct biological targets. mdpi.com This makes it an excellent starting point for in silico screening and virtual ligand design.

In Silico Screening: This process involves computationally screening large libraries of virtual compounds against a specific target protein to identify potential "hits". nih.govarxiv.org Structure-based virtual screening uses docking to evaluate thousands or millions of compounds, while ligand-based screening searches for molecules with shapes or properties similar to known active compounds. arxiv.orgnih.gov

Virtual Ligand Design: Based on the docking pose of a parent compound like this compound, new derivatives can be designed virtually. By adding, removing, or modifying functional groups, medicinal chemists can computationally predict how these changes might affect binding affinity and selectivity, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnajah.edu By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and which atomic contacts are most significant.

The Hirshfeld surface is generated based on the electron distribution of the molecule. Properties like dnorm (normalized contact distance) are mapped onto this surface, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Phenyl-Indole Derivative Note: This table is a representative example based on published data for structurally related compounds to illustrate the type of information generated. nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H~18-45%Represents general van der Waals forces and non-specific contacts. nih.govnih.gov
O···H / H···O~16-25%Indicative of hydrogen bonding interactions. nih.govnih.gov
C···H / H···C~8-12%Represents weaker C-H···π or other C-H related interactions. nih.gov
Br···H / H···Br~17%Specific to halogenated derivatives, indicating halogen bonding. nih.gov

Mechanistic Exploration of Biological Activities Associated with 3 2 Phenylindol 1 Yl Propan 1 Amine and Analogs Non Clinical Contexts

Investigation of Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various cellular and molecular mediators. nih.govmdpi.com Indole (B1671886) derivatives and related compounds have been investigated for their ability to modulate these pathways.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govresearchgate.net Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov Studies on various plant-derived compounds, including those with phenolic structures similar to the phenylindole moiety, have demonstrated inhibitory activity against both COX-1 and COX-2. mdpi.com

The anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) typically involves the inhibition of prostaglandin (B15479496) production through the selective or non-selective inhibition of COX enzymes. nih.gov Phenolic compounds, in particular, have been shown to interact with the active sites of COX enzymes. mdpi.com For instance, molecular docking studies have revealed that certain phenols can bind to key residues within the active sites of COX enzymes, such as Y355, Y385, and S530, anchoring the inhibitor within the catalytic domain. mdpi.com While direct enzymatic assay data for 3-(2-Phenylindol-1-yl)propan-1-amine is not extensively detailed, the structural features suggest a potential for interaction with the hydrophobic channel of the COX active site.

Table 1: Illustrative COX Inhibition by Phenolic and Indole-Related Compounds This table presents example data for related compound classes to illustrate potential mechanisms.

Compound Class Target Enzyme Inhibition Profile Source
Phenolic Compounds COX-1 & COX-2 Demonstrated inhibitory activity in enzymatic assays. mdpi.com mdpi.com
Preferential COX-2 Inhibitors (e.g., Nimesulide) COX-2 Down-regulates IFN-γ-induced expression of IDO1. mdpi.com mdpi.com

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation and immune responses. nih.govmdpi.com NF-κB is a protein complex that, upon activation, translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for cytokines and enzymes like COX-2. mdpi.comnih.gov

Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known modulators of NF-κB signaling. nih.gov The mechanism often involves preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB kinase (IKK), these compounds can block the phosphorylation and subsequent ubiquitination of IκB, thereby keeping the NF-κB complex inactive. nih.gov Studies on DIM have shown it can significantly reduce NF-κB activity, which contributes to its anticancer and chemosensitizing properties. nih.gov The phenylindole structure of this compound suggests it may share this ability to interfere with the NF-κB signaling cascade, representing a key mechanism for its potential anti-inflammatory effects.

Cytokine Expression Regulation (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central mediators of the inflammatory response. nih.govfrontiersin.org Their production is largely controlled by the NF-κB pathway. frontiersin.org These cytokines can amplify the inflammatory cascade by stimulating the production of other inflammatory molecules and recruiting immune cells. nih.govnih.gov

Elucidation of Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is closely linked to inflammation and various cellular pathologies. Antioxidants mitigate oxidative damage by neutralizing free radicals. nih.gov

Phenolic compounds and indole derivatives are well-recognized for their antioxidant capabilities. scienceopen.comscribd.com The primary mechanisms by which they scavenge free radicals include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, quenching it. nih.gov The stability of the resulting antioxidant radical, often stabilized by resonance across the aromatic ring, is crucial for its effectiveness. scienceopen.com

The antioxidant activity of indole derivatives has been demonstrated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. scribd.comnih.gov In this assay, the antioxidant donates a hydrogen or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The presence of the indole ring and the phenyl group in this compound provides sites for electron delocalization, suggesting it could effectively scavenge free radicals and contribute to cellular protection against oxidative damage. scienceopen.com

Mechanistic Insights into Anticancer Effects (In Vitro Cell Line Studies)

The indole scaffold is a key feature in numerous anticancer agents. nih.gov Research into analogs of this compound has revealed potential anticancer activity through the modulation of specific molecular targets involved in cancer cell proliferation and survival. mdpi.com

Inhibition of Specific Oncogenic Targets (e.g., NEDD4-1, EGFR)

NEDD4-1: The E3 ubiquitin ligase NEDD4-1 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4-1) is an important regulator of cellular processes, and its dysregulation is implicated in cancer. nih.gov NEDD4-1 targets various proteins for ubiquitination and subsequent degradation. A natural indole compound, indole-3-carbinol (I3C), has been identified as a Nedd4 inhibitor. nih.gov Computational studies suggest that I3C binds to a pocket in the HECT domain of NEDD4-1, which is associated with the ubiquitin exosite, thereby disrupting its ligase activity. nih.gov Inhibition of NEDD4-1 can stabilize tumor suppressor proteins, representing a viable anticancer strategy. The indole core of this compound makes it a candidate for similar inhibitory activity against NEDD4-1.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. nih.gov Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target. nih.gov A number of indole-based compounds have been developed as potent EGFR inhibitors. nih.gov For example, certain indole-2-carboxamide derivatives have shown promising antiproliferative activity by functioning as dual EGFR/VEGFR-2 inhibitors. nih.gov These compounds typically compete with ATP for binding to the kinase domain of the receptor, preventing its activation and blocking downstream signaling pathways, such as the MAPK cascade, which ultimately inhibits cancer cell growth. mdpi.com

Table 2: In Vitro Anticancer Activity of an Illustrative Indole Derivative This table presents example data for a related compound to illustrate potential mechanisms.

Compound Cell Line Target(s) Effect GI₅₀ Value Source

Cellular Pathway Disruption in Cancer Cell Lines

Derivatives and analogs based on the 2-phenylindole (B188600) scaffold have demonstrated significant antiproliferative activity in various cancer cell lines through the disruption of fundamental cellular pathways. The indole unit is considered a privileged scaffold in drug discovery and is a core component of anticancer alkaloids like vincristine (B1662923) and vinblastine. nih.gov Research into synthetic indole derivatives has revealed mechanisms that include cell cycle arrest and the induction of apoptosis.

One study on novel pyrido-dipyrimidines, which included indolyl-pyrimidin-2-amine structures, found that a lead compound induced the upregulation of p53 and TNFα, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptosis in the HL-60 leukemia cell line. mdpi.com Similarly, a PI3Kδ inhibitor derived from an indole scaffold was shown to suppress the proliferation of several acute myeloid leukemia (AML) cell lines by inhibiting AKT phosphorylation. mdpi.com This action resulted in the arrest of the cell cycle at the G1 phase and triggered apoptosis. mdpi.com In vivo experiments with this compound confirmed dose-dependent tumor growth inhibition and decreased expression of the proliferation marker Ki67. mdpi.com

Further investigations into quinoxaline-3-propanamides revealed that the most potent analogs induced apoptosis and cell cycle arrest in breast (MCF-7) and colon (HCT-116) cancer cell lines. researchgate.net The lead compound from this series significantly increased the percentage of cells in the pre-G1 phase, an indicator of apoptosis, and caused a 3.59-fold increase in cells arrested at the G2/M phase compared to controls. researchgate.net Mechanistically, this was linked to a dramatic increase in the expression of apoptotic markers, including caspase-3 and p53, and a shift in the balance of apoptosis-regulating proteins, with the pro-apoptotic BAX being upregulated and the anti-apoptotic BCL2 being downregulated. researchgate.net

Table 1: Effects of 2-Phenylindole Analogs on Cancer Cell Lines
Compound ClassCancer Cell Line(s)Observed Mechanism of ActionReference
Indolyl-Pyrimidin-2-AminesHL-60 (Leukemia)Upregulation of p53 and TNFα; Cell cycle arrest at G2/M phase; Induction of apoptosis. mdpi.com
Indole-based PI3Kδ InhibitorAML (Acute Myeloid Leukemia) cell linesSuppression of AKT phosphorylation; Cell cycle arrest at G1 phase; Induction of apoptosis. mdpi.com
Quinoxaline-3-PropanamidesMCF-7 (Breast), HCT-116 (Colon)Increase in pre-G1 and G2/M phase cells; Upregulation of caspase-3 and p53; Increased BAX/BCL2 ratio. researchgate.net
Indole-Aryl-AmidesMCF7 (Breast), PC3 (Prostate), HT29 (Colon), HeLa (Cervical)Cytotoxic activity with varying IC50 values; specific pathway not fully elucidated but potent growth reduction observed. nih.gov

Analysis of Nitric Oxide Synthase (NOS) Inhibition Pathways

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). ugr.es While NO is essential for neurotransmission and cardiovascular regulation, its overproduction, particularly by nNOS and iNOS, is implicated in neurodegenerative diseases and inflammatory conditions. ugr.esnih.gov Consequently, selective inhibition of NOS isoforms is a significant therapeutic goal.

Analogs and derivatives related to this compound have been explored for their NOS inhibitory potential. The mechanism of inhibition can vary. Some compounds act as competitive inhibitors with respect to the substrate L-arginine, while others may interfere with cofactors like tetrahydrobiopterin (B1682763) (BH4). nih.govmdpi.com For instance, a study of N-phenacyl imidazoles found that they inhibit nNOS noncompetitively with respect to arginine but competitively with respect to BH4, without directly interacting with the enzyme's heme iron. nih.gov

Selectivity is a crucial aspect of NOS inhibition. For example, the compound BN 80933 was found to be a potent and selective inhibitor of nNOS, with a Ki of 0.92 μM. nih.gov It was significantly less potent against eNOS (120-fold lower) and had no significant effect on iNOS, making it a promising candidate for neuroprotective strategies. nih.gov This selectivity is vital because non-selective inhibition, especially of eNOS, can lead to undesirable cardiovascular effects. ugr.es The design of selective iNOS inhibitors is also pursued for treating inflammatory conditions like septic shock. ugr.es Docking studies of certain pyridinyl-imidamide derivatives suggest that selectivity for iNOS can be achieved through specific hydrogen bond interactions with key residues like Glu377 in the enzyme's active site. ugr.es

Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Various Compounds
InhibitorTarget Isoform(s)Inhibition Constant (Ki) / IC50Mechanism/Selectivity NotesReference
BN 80933nNOSKi = 0.92 μMHighly selective for nNOS over eNOS (120-fold) and iNOS. Competitive with L-arginine. nih.gov
L-NA (L-N-Nitroarginine)nNOS, eNOSKi = 0.21 μM (for nNOS)Potent but less selective; only 5-fold more potent for nNOS than eNOS. nih.gov
N-(4-nitrophenacyl) imidazolenNOSNot specifiedSelective for nNOS. Noncompetitive vs. arginine; competitive vs. BH4. nih.gov
N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamideiNOSIC50 = 4.6 µMSelective for iNOS. Docking studies suggest binding to Glu377. ugr.es

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a serine hydrolase that terminates neurotransmission at cholinergic synapses by rapidly breaking down acetylcholine (B1216132). nih.gov Inhibition of AChE increases the level and duration of acetylcholine in the synapse and is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov AChE inhibitors are broadly classified as reversible, pseudo-irreversible, or irreversible. wikipedia.orgmdpi.com

The active site of AChE contains two key sites: an anionic site that binds the quaternary amine of acetylcholine and an esteratic site where the hydrolysis occurs, involving a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785) residues. wikipedia.org

Reversible inhibitors typically bind non-covalently to the active site, either competing with acetylcholine at the binding site or binding to a peripheral site to allosterically prevent substrate hydrolysis.

Pseudo-irreversible inhibitors , such as carbamates, react with the serine residue in the esteratic site to form a carbamoylated enzyme. nih.gov This intermediate is much more stable and hydrolyzes far more slowly (minutes to hours) than the acetylated enzyme (microseconds), effectively inactivating the enzyme for a prolonged period. nih.gov

Irreversible inhibitors , like organophosphates, form a highly stable, covalently phosphorylated enzyme that is essentially permanent, a process often referred to as aging. nih.govwikipedia.org

Derivatives of various chemical scaffolds, including those with indole-like structures, have been investigated as AChE inhibitors. For example, a series of 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters were evaluated for AChE and butyrylcholinesterase (BuChE) inhibition. mdpi.com One of the most potent derivatives, a diethyl phosphite (B83602) ester, acted as a pseudo-irreversible inhibitor, causing mixed inhibition of both cholinesterases. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Various Compound Classes
Compound Class/NameInhibitory Concentration (IC50)Inhibition TypeReference
Donepezil (Reference Drug)0.41 ± 0.09 µMReversible nih.gov
Phthalimide-piperazine derivatives (4a-4e)16.42 to 63.03 µMNot specified nih.gov
2-Hydroxy-N-phenylbenzamides33.1 to 85.8 µM (AChE)Not specified mdpi.com
Phosphorus-based esters of 2-hydroxy-N-phenylbenzamidesDown to 2.4 µM (BuChE)Pseudo-irreversible, Mixed mdpi.com

Mechanisms of Anticonvulsant Activity (In Vitro/Pre-Clinical Models)

The anticonvulsant properties of this compound analogs are evaluated in non-clinical models that mimic different types of seizures. Standard preclinical screens include the maximal electroshock seizure (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. mdpi.com The 6 Hz psychomotor seizure test is used to identify compounds effective against therapy-resistant partial seizures. mdpi.com

The mechanisms underlying anticonvulsant activity often involve the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition. A study of 3-phenyliminoindolin-2-one derivatives found that several compounds provided protection against PTZ-induced seizures. nih.gov The most active compound in that series was also found to significantly increase brain levels of serotonin (B10506) and norepinephrine, suggesting that its anticonvulsant effects may be mediated through these neurotransmitter systems. nih.gov

In another study, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives was synthesized and tested. mdpi.com The most active compound, 6 , showed potent activity in both the MES and 6 Hz tests. mdpi.com To elucidate its mechanism, in vitro radioligand binding assays were performed. The results indicated that the compound interacts with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels, which is a common mechanism for many established antiepileptic drugs. mdpi.com Similarly, a series of pyrrolidine-2,5-dione derivatives containing a thiophene (B33073) ring also showed potent anticonvulsant activity, with the lead compound demonstrating balanced inhibition of both voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 4: Anticonvulsant Activity of Analogs in Preclinical Models
Compound SeriesPreclinical TestActivity/Efficacy (ED50)Proposed Mechanism of ActionReference
3-phenyliminoindolin-2-one derivativesPTZ-induced seizureProtection observed at 100 mg/kgIncrease in brain serotonin and norepinephrine. nih.gov
3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6)MES testED50 = 68.30 mg/kgInteraction with voltage-sensitive sodium and L-type calcium channels. mdpi.com
3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative (Compound 6)6 Hz (32 mA) testED50 = 28.20 mg/kgInteraction with voltage-sensitive sodium and L-type calcium channels. mdpi.com
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 4)MES testED50 = 62.14 mg/kgBalanced inhibition of voltage-sensitive sodium and L-type calcium channels. nih.gov

Biological Roles in Non-Human Systems and Microbial Contexts

Indoleamines, a class of compounds synthesized from the amino acid tryptophan, play vital roles in plant physiology, particularly in mediating responses to abiotic stress and regulating growth. mdpi.com The most well-studied plant indoleamines are serotonin and melatonin. taylorfrancis.com These molecules function as biostimulants and antioxidants, enhancing plant survival and productivity under adverse environmental conditions such as drought, salinity, and extreme temperatures. taylorfrancis.comtaylorfrancis.com

The primary mechanism by which indoleamines confer stress tolerance is through their potent antioxidant properties. nih.gov Abiotic stress leads to the overproduction of reactive oxygen species (ROS) in plant cells, causing oxidative damage. nih.gov Indoleamines can directly scavenge these harmful radicals and also indirectly boost the plant's endogenous antioxidant system by stimulating the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.gov

Beyond their antioxidant function, indoleamines act as plant growth regulators, influencing processes from seed germination to senescence. taylorfrancis.com They interact with other phytohormone pathways, including those of auxins (like indole-3-acetic acid, IAA), gibberellins (B7789140) (GA), and cytokinins. mdpi.com For instance, exogenous application of tryptophan, the precursor to indoleamines, has been shown to counter stress-induced declines in IAA and GA, promoting growth even under unfavorable conditions. mdpi.com Melatonin, in particular, has been documented to up-regulate the expression of cold-responsive genes and transcription factors in plants, directly enhancing their tolerance to low temperatures. mdpi.com The entire indoleamine pathway, from tryptophan through serotonin to melatonin, appears to work synergistically to fine-tune plant development and adaptation to environmental challenges. mdpi.com

Table 6: Effects of Indoleamine Treatment on Plants Under Abiotic Stress
Indoleamine/PrecursorPlant/CropStress ConditionObserved EffectReference
Melatonin (MEL), Serotonin (SER)GeneralDrought, salt, extreme temperatureAlleviation of stress, improved growth parameters, antioxidant activity. mdpi.comtaylorfrancis.com
Melatonin (MEL)Arabidopsis thalianaCold stressUpregulation of cold-responsive genes (CBF/DREBs, COR15a). mdpi.com
Tryptophan (TRP)WheatAbiotic stressCountered decline of IAA, GA3, and cytokinin; increased growth rate. mdpi.com
Tryptophan (TRP)StrawberryCold temperature, short photoperiodMitigated stress, reverted plant dormancy, induced flowering and fruit set. researchgate.net
Indole-3-acetic acid (IAA)Cyphomandra betaceaAbiotic stressIncreased activities of POD and SOD; enhanced chlorophyll (B73375) and protein content. nih.gov

Metabolite Production and Communication in Microbiota Systems (e.g., Gut Microbiota, Marine Organisms)

The intricate communication networks and metabolic interplay within microbial communities are fundamental to their function and their interaction with host organisms. Indole and its derivatives, a class of compounds structurally related to this compound, are significant signaling molecules in these systems. nih.govnih.gov While direct research on this compound's role in microbiota is not currently available, an exploration of its structural analogs and the broader indole family provides a foundational understanding of its potential activities in non-clinical contexts.

The parent compound, indole, is produced by over 85 species of bacteria through the enzymatic degradation of tryptophan. nih.gov This small molecule plays a crucial role in various bacterial processes, including biofilm formation, virulence factor production, and antibiotic resistance. nih.gov It functions as an intercellular signal, allowing bacteria to coordinate their behavior in response to population density and environmental cues, a process known as quorum sensing. asm.org

In the context of the gut microbiota, the metabolism of tryptophan by commensal bacteria gives rise to a variety of bioactive indole derivatives, such as indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld). mdpi.comfrontiersin.org These metabolites are not only crucial for the host's physiological processes but also contribute to the regulation of the microbial community itself. For instance, IPA has been shown to modulate the composition of the gut microbiota and can influence the metabolic functions of certain bacteria. asm.org Furthermore, these microbially-produced indoles can engage in a form of "cross-feeding," where the metabolic product of one bacterial group can be utilized or modified by another, leading to a cascade of signaling molecules. researchgate.net

Synthetic indole derivatives have also been investigated for their ability to modulate bacterial communication. nih.gov Analogs of indole have been shown to either mimic or inhibit natural quorum sensing signals, thereby disrupting pathogenic behaviors in both Gram-positive and Gram-negative bacteria. nih.gov The 2-phenylindole scaffold, a key feature of this compound, is recognized for its broad biological activities, including antibacterial properties, suggesting a potential for interaction with microbial systems. nih.gov

The table below summarizes the observed effects of various indole derivatives on microbial systems, providing a comparative context for the potential activities of synthetic analogs like this compound.

Compound/AnalogMicrobial SystemObserved Effect on Metabolite Production/Communication
Indole Escherichia coliActs as an extracellular signal influencing biofilm formation. nih.gov
Pseudomonas aeruginosaRepresses the expression of quorum sensing-regulated virulence factors. asm.org
Indole-3-propionic acid (IPA) Gut MicrobiotaModulates the composition of the gut microbiota. asm.org
Gut MicrobiotaCan be produced by certain gut bacteria from tryptophan. mdpi.com
Indole-3-acetic acid (IAA) Escherichia coliStimulates the production of extracellular polymeric substances, a key component of the biofilm matrix. nih.gov
Synthetic 2-aryl-1H-indole derivatives Staphylococcus aureusSuppress drug resistance, potentially by interfering with efflux pumps. nih.gov
desformylflustrabromine (dFBr) derivatives (Indole mimetics) Escherichia coliModulate biofilm formation, motility, and acid resistance, mimicking indole signaling pathways. nih.gov

In marine environments, indole-based compounds have also been identified as having roles in inter-species signaling and in mediating the interactions between bacteria and their hosts, such as corals. While less studied than the gut microbiome, these findings underscore the universal importance of indole derivatives in microbial communication across different ecosystems.

Future Research Directions and Translational Perspectives for 3 2 Phenylindol 1 Yl Propan 1 Amine Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The synthesis of N-alkylated indoles like 3-(2-Phenylindol-1-yl)propan-1-amine traditionally involves a multi-step process, often beginning with the Fischer indole (B1671886) synthesis to create the 2-phenylindole (B188600) core, followed by N-alkylation. researchgate.netchemicalbook.com While effective, these methods can suffer from poor atom economy, the use of harsh reagents, and the generation of significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for development include:

Catalytic N-Alkylation: Transition metal catalysis offers a powerful tool for forming C-N bonds with high selectivity and efficiency. Copper- and palladium-catalyzed N-alkylation reactions have emerged as promising alternatives. rsc.orgnih.gov For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides a direct route to N-alkylated products. rsc.org Investigating similar catalytic systems for the specific synthesis of this compound could significantly improve yield and reduce waste.

One-Pot Procedures: Combining multiple reaction steps into a single, continuous process, or "one-pot" synthesis, enhances step economy and reduces the need for purification of intermediates. researchgate.net Developing a one-pot method that starts from basic precursors to yield the final this compound product would be a major advancement in synthetic efficiency.

Enantioselective Synthesis: Many biological targets are chiral, and thus the stereochemistry of a drug molecule is critical. Future synthetic work should focus on developing enantioselective methods to produce specific stereoisomers of this compound and its analogs. This can be achieved using chiral catalysts, such as those based on BINOL or SPINOL derivatives, which have been successfully used for the asymmetric N-alkylation of other indoles. mdpi.com

Table 1: Comparison of Synthetic Approaches for N-Alkylated Indoles

Approach Description Advantages Challenges for Future Research
Traditional N-Alkylation Two-step process involving deprotonation of the indole with a strong base followed by reaction with an alkyl halide. nih.gov Well-established and versatile. Often requires stoichiometric amounts of strong base, leading to poor atom economy and waste generation.
Catalytic Cross-Coupling Use of transition metal catalysts (e.g., Copper, Palladium) to couple indoles with various alkylating agents. rsc.org High efficiency, milder reaction conditions, improved functional group tolerance. Catalyst cost, removal of metal residues from the final product, and optimization for specific substrates.
Reductive Amination A one-pot reaction involving an aldehyde or ketone and an amine in the presence of a reducing agent. High step and atom economy, operational simplicity. acs.org Requires the synthesis of the appropriate indole-containing aldehyde/ketone and propanamine precursors.

| Enantioselective Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of the N-alkylation reaction. mdpi.com | Access to single enantiomers, which may have improved therapeutic profiles. | Development of highly selective and broadly applicable catalysts for N-alkylation of indoles. |

Advanced Computational Design of Next-Generation Analogs with Tailored Biological Profiles

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery. nih.gov For the 2-phenylindole class, computational methods like molecular docking have already been used to predict interactions with biological targets and guide the synthesis of new derivatives. omicsonline.orgresearchgate.net Future research on this compound should leverage these advanced computational approaches to design next-generation analogs with optimized properties.

Key computational strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can establish clear SAR. mdpi.com For example, studies on other N-piperidinyl indoles have shown that substituents on the 2-phenylindole core significantly affect receptor binding and selectivity. nih.gov This data can be used to build predictive quantitative structure-activity relationship (QSAR) models.

Molecular Docking and Dynamics Simulations: Docking studies can predict how analogs of this compound bind to the active sites of various target proteins, such as tubulin, cyclooxygenase-2 (COX-2), or epidermal growth factor receptor (EGFR). omicsonline.orgresearchgate.net Molecular dynamics simulations can further refine these models by showing how the compound-protein complex behaves over time, providing insights into binding stability.

AI-Driven Drug Design: Machine learning and AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with a high probability of success. nih.gov These tools can be used to generate virtual libraries of this compound analogs with predicted improvements in potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Table 2: Computational Tools in the Design of this compound Analogs

Computational Tool Application Desired Outcome
Molecular Docking Predict the binding mode and affinity of analogs to specific protein targets (e.g., kinases, receptors). researchgate.netmdpi.com Identify key interactions (hydrogen bonds, hydrophobic contacts) to guide structural modifications for enhanced potency.
QSAR Modeling Develop mathematical models that correlate chemical structure with biological activity. researchgate.net Predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations Simulate the movement and interaction of the ligand-protein complex over time. Assess the stability of the binding pose and understand the energetic contributions of different interactions.
ADME Prediction Use computational models to predict pharmacokinetic properties like solubility, permeability, and metabolic stability. Design analogs with improved drug-like properties for better in vivo performance.

| Artificial Intelligence (AI) | Generate novel molecular structures based on learned patterns from existing chemical and biological data. nih.gov | Discover novel 2-phenylindole scaffolds with unique biological profiles. |

Comprehensive Mechanistic Studies in Specific Biological Systems to Delineate Molecular Targets

While various 2-phenylindole derivatives have shown promising activity in broad biological screens (e.g., anticancer, anti-inflammatory), the precise molecular mechanisms often remain unclear. omicsonline.org A critical future direction for this compound is to move beyond preliminary activity assays and conduct in-depth mechanistic studies to identify and validate its specific molecular targets.

Potential targets for investigation, based on studies of related compounds, include:

Tubulin Polymerization: Many anticancer indole derivatives exert their effect by binding to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. omicsonline.orgnih.gov Investigating whether this compound inhibits tubulin polymerization is a key first step in exploring its potential as an anticancer agent.

Kinase Inhibition: Protein kinases, such as EGFR, are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com Screening this compound against a panel of cancer-relevant kinases could uncover novel inhibitory activities.

Inflammation-Related Pathways: The anti-inflammatory effects of some 2-phenylindoles have been linked to the inhibition of enzymes like COX-2 or the suppression of signaling pathways such as NF-κB. omicsonline.orgnih.gov Studies using cell-based models of inflammation could elucidate if this compound acts through these mechanisms.

Table 3: Potential Molecular Targets for Mechanistic Studies

Potential Target Class Specific Example(s) Biological System for Study Key Experimental Assays
Cytoskeletal Proteins Tubulin omicsonline.org Cancer cell lines (e.g., MCF-7, A549) Tubulin polymerization assays, cell cycle analysis, immunofluorescence microscopy.
Protein Kinases EGFR, B-Raf mdpi.comnih.gov Cancer cell lines, recombinant enzymes Kinase activity assays, Western blotting for downstream signaling proteins.
Inflammatory Enzymes COX-2 omicsonline.org Macrophage cell lines (e.g., RAW 264.7) Enzyme inhibition assays, measurement of prostaglandin (B15479496) production.
Transcription Factors NF-κB nih.gov HEK293 or other reporter cell lines Luciferase reporter assays, analysis of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6).

| Topoisomerases | Topoisomerase I/II omicsonline.org | Cancer cell lines | DNA relaxation assays, analysis of DNA damage markers. |

Exploration of Emerging Biological Targets and Pathways for Indole-Amines

The structural similarity of indole-amines to endogenous signaling molecules like serotonin (B10506) provides a vast landscape of potential biological targets. Research should not be limited to the established activities of 2-phenylindoles but should also explore novel and emerging therapeutic areas where this chemical scaffold could prove beneficial.

Future exploratory research could focus on:

Neurological Targets: Beyond general effects on the central nervous system, specific targets relevant to neurodegenerative diseases could be explored. For example, enzymes like cholinesterases or glycogen (B147801) synthase kinase-3β (GSK-3β) are implicated in Alzheimer's disease and could be targets for novel indole-amine derivatives.

Immunomodulatory Targets: The enzyme indoleamine 2,3-dioxygenase (IDO) is an emerging target in cancer immunotherapy. benthamscience.com IDO is involved in tryptophan metabolism and promotes immune tolerance in tumors. Investigating whether this compound or its analogs can inhibit IDO could open up new avenues in oncology.

Antimicrobial Mechanisms: With the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Some indole derivatives have shown antibacterial activity, potentially through novel mechanisms like targeting bacterial membranes or inhibiting essential enzymes like polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. nih.govmdpi.com

By systematically pursuing these future research directions, the full therapeutic potential of this compound and the broader class of 2-phenylindole derivatives can be unlocked, paving the way for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Phenylindol-1-yl)propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of indole derivatives. For example, starting with 2-phenylindole, a three-step process involving alkylation with 3-chloropropanenitrile followed by catalytic hydrogenation (using H₂/Pd-C) is commonly employed. Reaction temperature (60–80°C) and solvent choice (e.g., THF or DMF) significantly affect intermediate stability and final yield .
  • Characterization : Post-synthesis, confirm structural integrity using ¹H/¹³C NMR (peaks at δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) with expected [M+H]⁺ ≈ 265.3 g/mol .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase (acetonitrile:water, 70:30) to assess purity (>95% by area normalization) and detect impurities like unreacted indole precursors .
  • TGA/DSC : Evaluate thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
  • FT-IR : Confirm amine functional groups via N-H stretching bands (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Label containers with CAS No. 586336-02-9 and hazard symbols .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scaling up synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd-C), and solvent (THF vs. DMF). Analyze interactions using ANOVA to identify optimal conditions (e.g., 80°C, 10% Pd-C in THF increases yield by 22% with p < 0.05) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities.

  • Reproducibility : Standardize assays using validated cell lines (e.g., HEK-293 for receptor binding studies) and include purity controls (HPLC >98%) .
  • Meta-analysis : Pool data from ≥5 studies to calculate weighted effect sizes and identify outliers via Z-score analysis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., serotonin receptors). Key findings:

  • The indole moiety forms π-π interactions with Phe residues (binding energy ≤ -8.5 kcal/mol).
  • The propylamine chain stabilizes via hydrogen bonds with Asp114 .

Q. What advanced techniques characterize trace impurities in synthesized batches?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-1% impurities (e.g., 3-(2-Phenylindol-1-yl)propanenitrile) using MRM transitions (m/z 265 → 248).
  • NMR Spectroscopy : ¹H-DOSY identifies aggregates or solvent adducts causing batch variability .

Regulatory and Ethical Considerations

  • Note : this compound is not FDA-approved and is strictly for research use. In vivo studies require IACUC/IRB approvals, and disposal must comply with EPA/DOT guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.